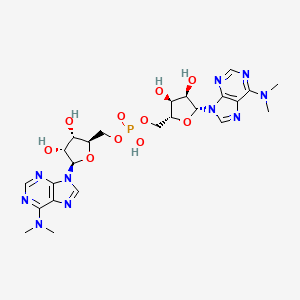
メチルプロピルジスルフィド
概要
説明
メチルプロピルジスルフィドは、2,3-ジチアヘキサンとしても知られており、分子式がC4H10S2、分子量が122.252 g/molの有機硫黄化合物です . この化合物は、調理した玉ねぎを思わせる独特の臭いで特徴付けられます . メチルプロピルジスルフィドは、ニンニクや玉ねぎなど、さまざまなネギ属植物に一般的に見られ、それらの特徴的な風味と香りに寄与しています .
2. 製法
合成経路と反応条件: メチルプロピルジスルフィドは、対応するチオールとブンテ塩の反応によって合成することができます . この反応は、一般的に以下の手順を伴います。
- ハロアルカンとチオ硫酸ナトリウムからブンテ塩を調製する。
- 穏やかな条件下で、ブンテ塩をチオールと反応させてジスルフィドを形成する。
工業的生産方法: メチルプロピルジスルフィドの工業的生産には、通常、チオールとジスルフィドを出発物質として使用します。このプロセスには、以下が含まれる場合があります。
- チオールの触媒酸化によるジスルフィドの形成。
- 目的のジスルフィド化合物の精製と単離。
科学的研究の応用
Methyl propyl disulfide has a wide range of applications in scientific research, including:
生化学分析
Biochemical Properties
Methyl propyl disulfide plays a crucial role in various biochemical reactions, particularly those involving redox processes. It interacts with enzymes and proteins that contain thiol groups, such as thioredoxin and glutathione. These interactions often involve the formation or reduction of disulfide bonds, which are essential for maintaining the structural integrity and function of many proteins . For instance, methyl propyl disulfide can form disulfide bridges with cysteine residues in proteins, thereby influencing their folding and stability .
Cellular Effects
Methyl propyl disulfide has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of the thioredoxin system, which plays a key role in maintaining the redox balance within cells . By interacting with thioredoxin and thioredoxin reductase, methyl propyl disulfide can alter the redox state of the cell, leading to changes in gene expression and cellular metabolism . Additionally, it has been implicated in the process of disulfidptosis, a novel form of programmed cell death characterized by the accumulation of disulfide bonds .
Molecular Mechanism
At the molecular level, methyl propyl disulfide exerts its effects through the formation and reduction of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures . It can also act as a reducing agent, breaking existing disulfide bonds and thereby altering protein conformation and function . These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl propyl disulfide can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to high temperatures or oxidative environments . Long-term studies have shown that methyl propyl disulfide can have sustained effects on cellular function, particularly in terms of redox balance and protein stability . The exact temporal dynamics of these effects can depend on various factors, including the concentration of the compound and the specific cellular context.
Dosage Effects in Animal Models
The effects of methyl propyl disulfide in animal models can vary significantly with dosage. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
Methyl propyl disulfide is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various sulfur-containing metabolites . These metabolic processes can influence the overall redox state of the cell and affect the levels of other metabolites involved in cellular signaling and metabolism .
Transport and Distribution
Within cells and tissues, methyl propyl disulfide is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum, where it can exert its effects on protein folding and stability .
Subcellular Localization
The subcellular localization of methyl propyl disulfide is crucial for its activity and function. This compound is often found in the endoplasmic reticulum, where it can participate in the formation of disulfide bonds in newly synthesized proteins . It can also localize to other cellular compartments, such as the mitochondria, where it can influence redox balance and metabolic processes . The specific localization of methyl propyl disulfide can be influenced by targeting signals and post-translational modifications that direct it to particular organelles .
準備方法
Synthetic Routes and Reaction Conditions: Methyl propyl disulfide can be synthesized through the reaction of Bunte salts with the corresponding thiol . The reaction typically involves the following steps:
- Preparation of Bunte salts from alkyl halides and sodium thiosulfate.
- Reaction of Bunte salts with thiols under mild conditions to form disulfides.
Industrial Production Methods: Industrial production of methyl propyl disulfide often involves the use of thiols and disulfides as starting materials. The process may include:
- Catalytic oxidation of thiols to form disulfides.
- Purification and isolation of the desired disulfide compound.
化学反応の分析
反応の種類: メチルプロピルジスルフィドは、さまざまな化学反応を起こします。これには、以下が含まれます。
酸化: スルホキシドとスルホンを形成するために酸化できます。
還元: チオールに還元できます。
置換: 求核置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: アルコキシドやアミンなどの求核剤を使用できます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: チオール。
置換: さまざまな置換されたジスルフィド。
4. 科学研究における用途
メチルプロピルジスルフィドは、科学研究で幅広い用途があります。これには、以下が含まれます。
作用機序
メチルプロピルジスルフィドの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。
抗菌活性: 細菌の細胞膜を破壊し、細胞溶解と死につながります.
抗酸化活性: フリーラジカルを捕捉し、細胞内の酸化ストレスを軽減します.
6. 類似の化合物との比較
メチルプロピルジスルフィドは、以下のような他の類似の有機硫黄化合物と比較することができます。
ジアリルジスルフィド: ニンニクに含まれ、強い抗菌作用と抗がん作用で知られています.
ジプロピルジスルフィド: 玉ねぎに含まれ、特徴的な臭いとは風味で知られています.
メチルプロピルトリスルフィド: 構造は似ていますが、硫黄原子が1つ多く含まれているため、化学的性質が異なります.
独自性: メチルプロピルジスルフィドは、メチル基とプロピル基の組み合わせが特定であるため、独特の臭いとは風味のプロファイルを備えています。 ネギ属植物における存在と、潜在的な治療効果は、さまざまな研究分野で注目すべき化合物となっています .
類似化合物との比較
Methyl propyl disulfide can be compared with other similar organosulfur compounds, such as:
Diallyl disulfide: Found in garlic, known for its strong antimicrobial and anticancer properties.
Dipropyl disulfide: Found in onions, known for its characteristic odor and flavor.
Methyl propyl trisulfide: Similar in structure but contains an additional sulfur atom, leading to different chemical properties.
Uniqueness: Methyl propyl disulfide is unique due to its specific combination of methyl and propyl groups, which contribute to its distinct odor and flavor profile. Its presence in Allium species and its potential therapeutic properties make it a compound of significant interest in various fields of research .
特性
IUPAC Name |
1-(methyldisulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCHCUYBORIUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062234 | |
| Record name | Methyl propyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellowish mobile liquid with powerful, penetratating, sulfuraceous-herbaceous, oniony odour | |
| Record name | Methyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in ethyl alcohol and oil | |
| Record name | Methyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.999 | |
| Record name | Methyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2179-60-4 | |
| Record name | Methyl propyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, methyl propyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl propyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PROPYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M12K3FU0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl propyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)






![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)




